3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid
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Overview
Description
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under various conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid typically involves the protection of an amine with the BOC group. This can be achieved through several methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: The amine is added to a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as described above. The choice of method depends on the availability of reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid undergoes several types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically yields free amines .
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect amines during multi-step reactions.
Biology: Employed in the synthesis of peptides and proteins where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Another BOC-protected compound used in organic synthesis.
tert-Butyl 4-[(E)-But-1-en-3-yl]phenylcarbamate: A similar compound with a BOC protecting group used in various synthetic applications.
Uniqueness
3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid is unique due to its specific structure and the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other BOC-protected compounds .
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-methyl-3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-9(10(15)16)6-18-13(5)7-14(8-13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
BWCQDMKQFNZNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1(CN(C1)C(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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